1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline
Description
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-13(2)15-9-10-18(23-4)19(12-15)24(21,22)20-14(3)11-16-7-5-6-8-17(16)20/h5-10,12-14H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSDXRPFGVDXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorination
Sulfonation of 2-methoxy-5-isopropylphenol is performed using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The resulting sulfonic acid is treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride derivative. This intermediate is isolated via vacuum distillation and characterized by NMR.
Sulfonamide Bond Formation
Coupling of Sulfonyl Chloride with 2-Methylindoline
The key step involves reacting 2-methoxy-5-isopropylbenzenesulfonyl chloride with 2-methylindoline in anhydrous dichloromethane. Triethylamine (Et₃N) is added to scavenge HCl, facilitating the nucleophilic attack of the indoline’s amine group on the sulfonyl chloride. The reaction proceeds at room temperature for 12–16 hours, yielding the crude sulfonamide.
Reaction Conditions:
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Solvent : Dichloromethane
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Base : Triethylamine (2.2 equiv)
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Temperature : 25°C
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Yield : 78–85% (crude)
Purification
The crude product is purified via recrystallization from ethanol/water (3:1), achieving >98% purity (HPLC). Crystalline characterization confirms the absence of unreacted starting materials.
Alternative Synthetic Routes
Reductive Amination Approach
A patent-described method employs reductive amination to construct the indoline ring. Starting from 2-methylindole, catalytic hydrogenation (H₂, Pd/C) in methanol reduces the indole to indoline. Subsequent sulfonylation under standard conditions affords the target compound. This route avoids harsh acidic conditions but requires careful control of hydrogenation parameters.
Advantages :
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Higher functional group tolerance.
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Scalability for industrial production.
Solid-Phase Synthesis
A recent innovation utilizes polymer-supported sulfonyl chlorides to streamline purification. The sulfonyl chloride is immobilized on Wang resin, enabling coupling with 2-methylindoline in DMF. Cleavage with trifluoroacetic acid (TFA) releases the product, which is isolated in 72% yield with minimal byproducts.
Optimization Studies
Solvent Screening
A comparative study evaluated solvents for sulfonamide formation:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 85 | 98 |
| THF | 68 | 92 |
| Acetonitrile | 73 | 95 |
Dichloromethane emerged as optimal due to its low polarity and compatibility with sulfonyl chlorides.
Catalytic Enhancements
Adding catalytic DMAP (4-dimethylaminopyridine) improved reaction rates by 30%, reducing the reaction time to 8 hours. This modification is attributed to DMAP’s ability to activate the sulfonyl chloride.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) requires modifications to ensure safety and efficiency:
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Continuous Flow Reactors : Enhance heat dissipation during exothermic sulfonation.
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Crystallization Optimization : Use antisolvent (hexane) for faster precipitation.
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Waste Management : Neutralization of HCl gas with NaOH scrubbers.
Analytical Characterization
The final product is validated using:
Chemical Reactions Analysis
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
(a) 5-Methoxy-1-(4′-methylbenzenesulfonyl)indoline (2f)
- Structure : Features a 5-methoxyindoline core with a tosyl (4-methylbenzenesulfonyl) group .
- Key Differences: The target compound has a 2-methoxy-5-(methylethyl)phenylsulfonyl group, whereas 2f has a 4-methylbenzenesulfonyl group. Substituent positions on the phenyl ring (2-methoxy vs. 4-methyl) and indoline (5-methoxy vs.
- Tosyl groups (as in 2f) are often used as protecting groups, while the substituted aryl sulfonyl group in the target compound may confer receptor-binding specificity .
(b) 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- Structure : Contains a methylsulfonyl group and a boronate ester at the 5-position of indoline .
- Key Differences :
- The target compound’s sulfonyl group is aryl-substituted, whereas this analogue has a simpler methylsulfonyl group.
- The boronate ester in this compound enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
- Implications :
(c) 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-methylimidazole
- Structure : Substituted phenylsulfonyl group attached to a 4-methylimidazole ring .
- Key Differences: Heterocyclic core: Imidazole (aromatic, planar) vs. indoline (non-aromatic, bicyclic). Substituents: Ethoxy vs. methoxy on the phenyl ring.
- Implications :
Physical and Chemical Properties Comparison
Biological Activity
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline, identified by its CAS number 11841668, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO3S, with a molecular weight of 345.46 g/mol. The compound features a sulfonyl group attached to a methoxy-substituted phenyl ring and an indoline moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Induction of Cell Death : Certain derivatives have been shown to induce non-apoptotic cell death mechanisms such as methuosis, characterized by the formation of large vacuoles within cells.
- Microtubule Disruption : Other analogues disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.
The specific activity of this compound may depend on the positioning and type of substituents on the indoline and phenyl rings.
Biological Activity Data
A summary of relevant biological activity data is presented in Table 1. This table includes findings from various studies assessing the compound's efficacy against different cancer cell lines.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Glioblastoma Resistance : A study demonstrated that this compound effectively killed glioblastoma cells resistant to conventional therapies. The mechanism involved both methuosis and microtubule disruption, showing promise for overcoming drug resistance in cancer treatment .
- Combination Therapy : Research involving MCF-7 breast cancer cells indicated that combining this compound with established chemotherapeutics enhanced overall cytotoxicity, suggesting a synergistic effect that could improve treatment outcomes in breast cancer patients .
- In Vivo Efficacy : Preliminary animal studies have shown that administration of this compound resulted in reduced tumor sizes in xenograft models, further supporting its potential as an effective anticancer agent .
Q & A
Q. What are the key considerations for synthesizing 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline with high purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For sulfonylation steps, solvent choice (e.g., dichloromethane or THF) and temperature (typically 0–25°C) are critical to avoid side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, as evidenced in multi-step indole derivatives synthesis . Intermediate characterization using TLC or HPLC ensures reaction progression. For sulfonyl-containing compounds, inert atmospheres (N₂/Ar) may prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substituent positions (e.g., methoxy, methylisopropyl groups) and sulfonyl connectivity. Aromatic proton splitting patterns distinguish substitution on the phenyl ring .
- FTIR : Validates sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, especially for complex sulfonamide derivatives .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., enzymes, receptors). Focus on sulfonyl and indoline moieties, which often bind to hydrophobic pockets or catalytic sites .
- QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs. For example, methoxy groups may enhance membrane permeability .
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize targets for experimental validation .
Q. What strategies resolve discrepancies in biological activity data across studies involving sulfonamide-indoline hybrids?
- Methodological Answer :
- Meta-Analysis : Normalize data using metrics like IC₅₀ (relative to controls) and account for assay variability (e.g., cell line differences, serum concentrations) .
- Structural Reanalysis : Verify compound purity via HPLC and re-examine stereochemistry (e.g., unintended racemization during synthesis) .
- Dose-Response Curves : Use Hill slope analysis to identify non-specific effects at high concentrations (>10 µM) .
Q. How can reaction mechanisms for sulfonylation steps be validated experimentally?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates (e.g., sulfonic acid formation) .
- Isotopic Labeling : Introduce ¹⁸O in sulfonyl chloride reagents to trace oxygen incorporation in the final product .
- Computational DFT : Compare energy profiles of proposed pathways (e.g., SN2 vs. radical mechanisms) with experimental rate data .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer :
- Probit Analysis : Model mortality/toxicity curves to calculate LD₅₀ values with 95% confidence intervals .
- ANOVA with Tukey’s Post Hoc : Compare treatment groups while controlling for batch-to-batch variability in compound purity .
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent choice, animal weight) in high-dimensional datasets .
Q. How to address solubility challenges in biological assays for hydrophobic sulfonamide derivatives?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics in low-solubility conditions without requiring full dissolution .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
